2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to an isoindole-dione structure. Isoindole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-hydroxyphenylacetic acid with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoindole-dione structure. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione structure can be reduced to form isoindoline derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Ether or ester derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and anticancer properties due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate: Known for its use as a UV absorber and stabilizer in polymers.
2-(2-Hydroxyphenyl)benzothiazole: Used in organic light-emitting devices (OLEDs) and as a fluorescent dye.
Uniqueness
2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure that allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry. Its ability to undergo multiple types of chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-12-7-5-11(6-8-12)9-10-17-15(19)13-3-1-2-4-14(13)16(17)20/h1-8,18H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTDJOXZSROPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341994 |
Source
|
Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-42-8 |
Source
|
Record name | 2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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